4-Formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
4-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a formyl group (–CHO) and a chlorine atom attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that this compound is involved in noncovalent interactions in supramolecular architectures .
Mode of Action
The interaction of 4-Formylphenyl 4-chlorobenzenesulfonate with its targets involves noncovalent interactions, particularly halogen-bonding interactions . These interactions are important for rationalizing the solid-state crystal structures of this compound .
Biochemical Pathways
The compound’s halogen-bonding interactions have been compared to antiparallel π-stacking interactions that are formed between the arylsulfonates .
Result of Action
It’s known that the compound’s halogen-bonding interactions are relevant and stabilizing .
Action Environment
It’s known that the compound’s halogen-bonding interactions are important for rationalizing its solid-state crystal structures .
Preparation Methods
The synthesis of 4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an ester linkage between the formylphenyl and chlorobenzenesulfonate moieties . The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
4-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the formyl group would produce a sulfonic acid derivative .
Scientific Research Applications
4-Formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Comparison with Similar Compounds
4-Formylphenyl 4-chlorobenzenesulfonate can be compared to other similar compounds, such as:
2-Formylphenyl 4-chlorobenzenesulfonate: This compound has the formyl group in the ortho position relative to the sulfonate group, which can lead to different reactivity and properties.
4-Formylphenyl 4-bromobenzenesulfonate: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with other molecules.
4-Formylphenyl 4-methylbenzenesulfonate: The methyl group can influence the compound’s solubility and reactivity compared to the chlorine-substituted derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRVYSFPXVORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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